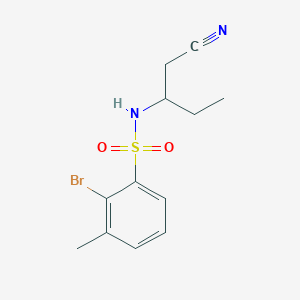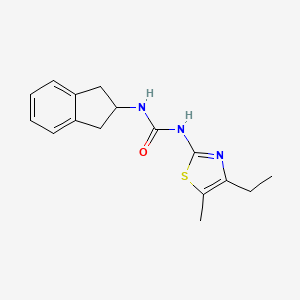![molecular formula C13H22N4 B6969107 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile](/img/structure/B6969107.png)
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and dimethyl groups, linked to a pentanenitrile chain via a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution Reactions: The ethyl and dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base like potassium carbonate.
Aminomethylation: The pyrazole derivative is then subjected to aminomethylation using formaldehyde and a secondary amine, such as methylamine.
Nitrile Introduction: Finally, the nitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazole ring and nitrile group are key functional groups that interact with biological macromolecules, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-Methyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile
- 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]butanenitrile
- 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]hexanenitrile
Uniqueness
3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile is unique due to its specific substitution pattern on the pyrazole ring and the length of the nitrile-containing chain. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-5-12(7-8-14)15-9-13-10(3)16-17(6-2)11(13)4/h12,15H,5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGDNZZNPWAGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NCC1=C(N(N=C1C)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,6-Dimethylmorpholin-4-yl)-[4-[(3-methyltriazol-4-yl)methylamino]phenyl]methanone](/img/structure/B6969031.png)
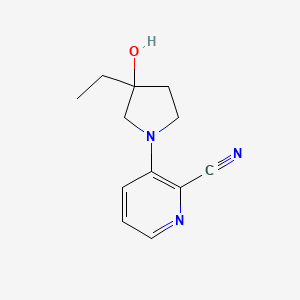
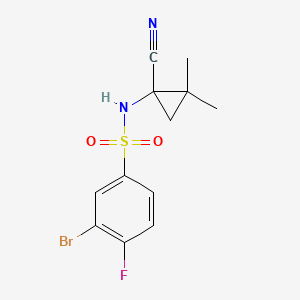
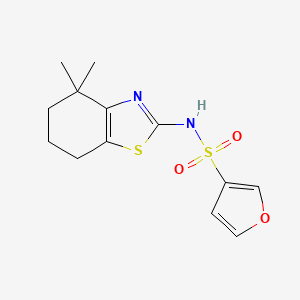
![3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6969071.png)
![N-[1-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6969074.png)
![1-[tert-butyl(dimethyl)silyl]-N-(2-hydroxyethyl)indole-4-sulfonamide](/img/structure/B6969075.png)
![3-[[2-(5-ethylfuran-2-yl)piperidin-1-yl]methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6969079.png)
![(5-tert-butylthiophen-2-yl)-[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]methanone](/img/structure/B6969083.png)
![4-Fluoro-3-methyl-7-[(3-methyloxetan-3-yl)methoxy]-2,3-dihydroinden-1-one](/img/structure/B6969088.png)
![[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl]-(2,4,5-trifluoro-3-hydroxyphenyl)methanone](/img/structure/B6969091.png)
